molecular formula C17H16Cl2N2O5 B15019542 2-(2,4-dichlorophenoxy)-N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide

2-(2,4-dichlorophenoxy)-N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B15019542
M. Wt: 399.2 g/mol
InChI Key: OJXKTAMLVHDIRB-DNTJNYDQSA-N
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Description

2-(2,4-dichlorophenoxy)-N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of dichlorophenoxy and hydroxy-dimethoxyphenyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide typically involves the following steps:

    Formation of the hydrazide: The initial step involves the reaction of 2,4-dichlorophenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide.

    Condensation reaction: The hydrazide is then reacted with 4-hydroxy-3,5-dimethoxybenzaldehyde under acidic or basic conditions to form the final product through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using appropriate solvents and catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating receptor activity to influence cellular signaling processes.

    Disrupting cellular structures: Affecting the integrity of cellular membranes or other structures.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichlorophenoxyacetic acid: A related compound with similar structural features but different functional groups.

    4-hydroxy-3,5-dimethoxybenzaldehyde: Shares the hydroxy-dimethoxyphenyl group but lacks the dichlorophenoxy moiety.

    N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide: Similar structure but without the dichlorophenoxy group.

Uniqueness

2-(2,4-dichlorophenoxy)-N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide is unique due to the combination of its dichlorophenoxy and hydroxy-dimethoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C17H16Cl2N2O5

Molecular Weight

399.2 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H16Cl2N2O5/c1-24-14-5-10(6-15(25-2)17(14)23)8-20-21-16(22)9-26-13-4-3-11(18)7-12(13)19/h3-8,23H,9H2,1-2H3,(H,21,22)/b20-8+

InChI Key

OJXKTAMLVHDIRB-DNTJNYDQSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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